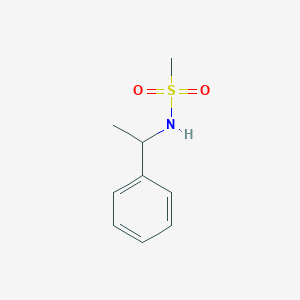

N-(1-Phenylethyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-(1-phenylethyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

SHEXGLJFVVRUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Strategies for N 1 Phenylethyl Methanesulfonamide

Catalytic Approaches to N-(1-Phenylethyl)methanesulfonamide Synthesis

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Catalytic methods, particularly those employing copper, have shown considerable promise for the synthesis of this compound through benzylic C-H amination.

Copper-Catalyzed Benzylic C-H Amination Reactions

The direct amination of the benzylic C-H bond in ethylbenzene (B125841) with methanesulfonamide (B31651) offers an elegant and direct route to this compound. Copper-based catalytic systems have been at the forefront of this research. A notable approach involves the use of a copper catalyst to facilitate the coupling of primary and secondary benzylic hydrocarbons with various sulfonamides. chemrxiv.org This transformation is typically carried out at room temperature and demonstrates tolerance to a range of substituents on both the hydrocarbon and the sulfonamide. chemrxiv.org

For the synthesis of this compound, this would involve the reaction of ethylbenzene with methanesulfonamide in the presence of a suitable copper catalyst and an oxidant. While specific examples for methanesulfonamide are part of a broader scope, the general applicability to primary and secondary sulfonamides suggests its feasibility. chemrxiv.org Highly regioselective copper-catalyzed benzylic C-H amination has also been achieved using N-fluorobenzenesulfonimide as the nitrogen source, highlighting the potential for fine-tuning the reaction's selectivity. dntb.gov.ua

| Catalyst System | Substrates | Key Features |

| Copper Catalyst | Benzylic Hydrocarbons, Sulfonamides | Room temperature reaction, tolerant of various functional groups. chemrxiv.org |

| Copper/N-fluorobenzenesulfonimide | Benzylic C-H bonds | High regioselectivity for benzylic amination. dntb.gov.ua |

Mechanistic Investigations of Catalytic Amination Processes

Understanding the mechanism of these copper-catalyzed C-H amination reactions is crucial for their further development. Mechanistic studies on similar copper-catalyzed N-arylation of amides, known as the Goldberg reaction, suggest the involvement of a copper(I) amidate complex as a key intermediate. elsevierpure.comnih.gov Kinetic studies have indicated that the activation of the C-H or C-X bond by this copper(I) species is often the rate-determining step. nih.gov

In the context of benzylic C-H amination, the mechanism is thought to proceed through a series of steps involving the formation of a copper-nitrene or a related reactive nitrogen species. This species then undergoes C-H insertion at the benzylic position. The selectivity for the benzylic position is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of copper-catalyzed C-H amination reactions are highly dependent on various reaction parameters. The choice of copper catalyst (e.g., CuI, Cu(OTf)2), ligand, oxidant, and solvent can significantly influence the outcome of the reaction. For instance, in a related copper-catalyzed three-component reaction for the synthesis of N-sulfonyl amidines, a screening of various copper catalysts, bases, and solvents was performed to identify the optimal conditions. nih.gov This systematic optimization is a critical step in developing a robust and efficient synthesis of this compound.

Key parameters for optimization include:

Catalyst: Different copper salts and ligand combinations can affect catalytic activity and selectivity.

Oxidant: The choice of oxidant is crucial for the generation of the active nitrogen species.

Solvent: The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperature can influence the reaction rate and the formation of side products.

Functional Group Transformations and Derivatization

Beyond direct C-H functionalization, the synthesis of this compound can be achieved through the transformation of pre-existing functional groups. These methods offer alternative synthetic routes that can be advantageous in certain contexts.

T3P®-Mediated Amidation Protocols

Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent for amide bond formation. thieme-connect.de While typically used for the coupling of carboxylic acids and amines, its application can be extended to the synthesis of sulfonamides from alcohols. In a hypothetical synthesis of this compound, 1-phenylethanol (B42297) could be reacted with methanesulfonamide in the presence of T3P®. The T3P® would act as a dehydrating agent, facilitating the formation of the N-S bond. This method offers the advantage of mild reaction conditions and the formation of water-soluble byproducts, which simplifies purification. While direct literature precedent for this specific transformation is limited, the known reactivity of T3P® in promoting condensation reactions suggests its potential utility.

Regioselective C-H Alkynylation via Palladium Catalysis

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. Palladium-catalyzed C-H alkynylation, in particular, allows for the introduction of an alkyne moiety onto an aromatic ring with high regioselectivity. While direct C-H alkynylation of this compound itself is not extensively documented, the principles can be extrapolated from studies on related N-arylsulfonamides.

The sulfonamide group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. In a typical reaction, a palladium catalyst, often in conjunction with a specific ligand, activates a C-H bond at the position ortho to the directing group. This is followed by coupling with an alkynylating agent.

A general scheme for the palladium-catalyzed ortho-C-H alkynylation of a substituted arene is depicted below:

General Reaction for Palladium-Catalyzed Ortho-C-H Alkynylation

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| Arene with Directing Group | Terminal Alkyne | Pd(OAc)₂, Ligand, Oxidant | ortho-Alkynylated Arene |

Research has shown that palladium(II) catalysts are effective for the direct alkynylation of arenes. kaist.ac.kr For instance, the use of N-phenyl-2-aminopyridine as a directing group has been successful in the palladium-catalyzed direct alkynylation of arene C-H bonds with (triisopropylsilyl)acetylene (B1226034) under oxidative conditions. kaist.ac.kr This chelation-assisted strategy allows for moderate to good yields of the desired alkynylated products. kaist.ac.kr Similarly, palladium-catalyzed alkynylation of aryl iodides can be accompanied by a simultaneous ortho-alkylation in a Catellani-type reaction, providing access to 1,2,3-substituted arenes. acs.org

The application of these methodologies to this compound would likely involve the sulfonamide nitrogen directing the palladium catalyst to one of the ortho-positions on the phenyl ring. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high regioselectivity and yield.

Synthesis of this compound Analogs and Precursors

The synthesis of analogs of this compound often requires the preparation of specific chiral intermediates and the development of stereoselective methods for the formation of the sulfonamide bond.

Preparation of Chiral Amine Intermediates

The key chiral precursor for this compound is 1-phenylethylamine (B125046). The synthesis and resolution of this amine are well-established processes in organic chemistry. mdpi.com

One of the most common methods for preparing racemic 1-phenylethylamine is the reductive amination of acetophenone (B1666503). mdpi.com Subsequent resolution of the racemic amine is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.

More advanced and efficient methods focus on the asymmetric synthesis of 1-phenylethylamine, which avoids the need for resolution. These methods often involve the asymmetric reduction of acetophenone oxime or related imines using chiral catalysts.

Methods for the Preparation of Chiral 1-Phenylethylamine

| Method | Description | Key Features |

| Classical Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization and liberation of the enantiopure amine. | Well-established, but can be tedious and yield is limited to 50% for each enantiomer. |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for separation. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Reductive Amination | Direct conversion of acetophenone to chiral 1-phenylethylamine using a chiral catalyst and a reducing agent. | Potentially high enantiomeric excess, atom-economical. |

| Asymmetric Hydrogenation of Imines | Hydrogenation of the C=N bond of an acetophenone-derived imine using a chiral transition metal catalyst (e.g., Rhodium or Iridium based). | High turnover numbers and enantioselectivities. |

The choice of method depends on the desired scale, required enantiomeric purity, and available resources. The development of new catalysts and biocatalytic methods continues to improve the efficiency and accessibility of enantiomerically pure 1-phenylethylamine. mdpi.com

Strategies for Stereoselective Sulfonamide Formation

The formation of the sulfonamide bond is typically achieved by reacting the amine with a sulfonyl chloride. When a chiral amine, such as (R)- or (S)-1-phenylethylamine, is used, the resulting this compound will be chiral. If the starting amine is enantiomerically pure, the sulfonamide product will also be enantiomerically pure, as the sulfonylation reaction at the nitrogen atom does not affect the existing stereocenter.

However, creating new stereocenters during sulfonamide formation, or controlling the stereochemistry in more complex molecules, requires more sophisticated stereoselective strategies. While the formation of this compound from a chiral amine is straightforward in terms of stereochemistry, the synthesis of analogs with additional stereocenters necessitates diastereoselective or enantioselective methods.

Recent advancements in the stereoselective synthesis of sulfonamides include:

Auxiliary-Controlled Diastereoselective Synthesis : A chiral auxiliary can be attached to the sulfonamide precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral sulfonamide.

Catalytic Enantioselective Sulfonamidation : The use of chiral catalysts to control the stereochemistry of the sulfonamide bond formation. This is a rapidly developing area, with new catalysts and methods being reported. For instance, palladium-catalyzed atroposelective hydroamination of allenes has been developed for the synthesis of axially chiral sulfonamides. acs.org

Stereoretentive Synthesis from Chiral Precursors : Methods have been developed for the synthesis of α-C-chiral sulfonamides with high stereochemical purity by using stereochemically pure sulfinates as precursors. organic-chemistry.orgorganic-chemistry.org This approach avoids racemization that can occur in traditional methods. organic-chemistry.org

Stereochemical Aspects and Chiral Technologies in N 1 Phenylethyl Methanesulfonamide Research

Determination of Absolute Configuration and Stereoisomerism

Establishing the absolute configuration and assessing the enantiomeric purity of N-(1-Phenylethyl)methanesulfonamide are fundamental for its characterization. Several analytical techniques are instrumental in achieving this, each providing unique insights into the three-dimensional nature of the molecule.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCD) stands as the definitive method for determining the absolute configuration of a chiral molecule. This non-destructive technique provides precise information about the internal lattice of a crystalline substance, including bond lengths, bond angles, and the exact spatial arrangement of atoms.

The process involves irradiating a single, high-quality crystal with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, the three-dimensional structure of the molecule can be elucidated, unequivocally assigning the (R) or (S) configuration. While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data that would be obtained from such an analysis, based on a related structure.

| Parameter | Example Value | Description |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 7.2778(2) Åb = 10.1592(4) Åc = 10.8460(4) Åα = 91.681(3)°β = 102.741(3)°γ = 101.624(3)° | These are the dimensions of the basic repeating unit of the crystal lattice. |

| Volume (V) | 763.84(5) ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 2 | The number of molecules contained within one unit cell. |

| Flack Parameter | ~0 | A critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value near zero for a known chirality confirms the assignment. |

Note: The data presented is illustrative for a related compound and serves as a representative example of the information obtained from a single crystal X-ray diffraction analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including sulfonamides and their amine precursors. nih.gov The performance of the separation is influenced by the mobile phase composition, flow rate, and column temperature. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Description |

| Retention Time (t_R) | e.g., 8.5 min | e.g., 10.2 min | The time taken for each enantiomer to elute from the column. |

| Resolution (R_s) | \multicolumn{2}{c | }{e.g., > 1.5} | A measure of the degree of separation between the two enantiomer peaks. A value >1.5 indicates baseline separation. |

| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{Calculated from peak areas} | The percentage purity of one enantiomer over the other. |

Note: The data is a typical representation of results from a chiral HPLC analysis.

Optical Rotation Studies for Stereochemical Assignment

Optical rotation is a characteristic physical property of chiral substances. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of light is rotated. The direction and magnitude of this rotation are unique to the compound's stereochemistry. Enantiomers rotate light by an equal amount but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter tube. While it is a powerful tool, its use for absolute configuration assignment relies on comparison with a known standard or with theoretical calculations. The optical activity of this compound is derived directly from its chiral 1-phenylethylamine (B125046) precursor.

Chiral Resolution Techniques for this compound and Related Compounds

The production of single-enantiomer compounds often begins with a racemic mixture, which must be separated—a process known as chiral resolution. libretexts.org This is essential as enantiomers frequently exhibit different biological activities.

Diastereomeric Salt Formation Utilizing Chiral Auxiliaries (e.g., Tartaric Acid Derivatives, Mandelic Acid, Camphorsulfonic Acid)

The most common method for resolving racemic amines or acids on an industrial scale is through the formation of diastereomeric salts. stereoelectronics.org This strategy involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a chiral auxiliary or resolving agent.

In the case of resolving the racemic precursor, 1-phenylethylamine, a chiral acid is used as the resolving agent. nih.gov The reaction of the racemic amine ((R)- and (S)-amine) with a pure chiral acid (e.g., (R,R)-tartaric acid) results in the formation of two diastereomeric salts: ((R)-amine:(R,R)-acid) and ((S)-amine:(R,R)-acid). Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Commonly used chiral auxiliaries for the resolution of amines like 1-phenylethylamine are listed below.

| Chiral Auxiliary | Type | Used to Resolve |

| Tartaric Acid Derivatives | Acid | Racemic Bases (e.g., 1-phenylethylamine) chemeducator.orglibretexts.org |

| Mandelic Acid | Acid | Racemic Bases libretexts.org |

| Camphorsulfonic Acid | Acid | Racemic Bases libretexts.org |

| 1-Phenylethylamine | Base | Racemic Acids libretexts.orglibretexts.org |

Racemization Strategies for Enantiomeric Interconversion

Chiral resolution inherently results in a maximum yield of 50% for the desired enantiomer, with the other 50% being the unwanted enantiomer. To improve the economic viability of the process, strategies are employed to convert the unwanted enantiomer back into the racemic mixture. This process is called racemization. stereoelectronics.org The newly racemized material can then be recycled back into the resolution process, theoretically allowing for a nearly 100% conversion to the desired enantiomer.

For chiral amines and their derivatives, racemization can often be achieved by forming an intermediate that lacks chirality at the stereocenter. For compounds with a hydrogen atom at the chiral center, this can involve deprotonation to form a planar, achiral enolate or a related intermediate, followed by non-stereoselective reprotonation to yield the racemic mixture. youtube.comyoutube.com This process is often facilitated by heat and the presence of a base or acid. For some sulfonamides and related compounds, racemization can be achieved by heating in specific solvents, which facilitates the reversible cleavage and reformation of bonds or intermediates, leading to a loss of optical activity. google.com

Research on this compound in Stereoselective Synthesis Remains Undocumented in Publicly Available Literature

Despite a comprehensive review of scientific literature, specific research detailing the application of this compound as a chiral auxiliary in asymmetric synthesis or in the design of chiral ligands for asymmetric catalysis remains elusive. While the broader fields of chiral sulfonamides and their use in stereoselective transformations are well-established, scholarly articles and dedicated studies on this particular compound are not found in the public domain.

The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry, with chiral auxiliaries playing a pivotal role in controlling the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. Similarly, chiral ligands are crucial components of metal-based catalysts that facilitate a wide range of asymmetric transformations with high efficiency and enantioselectivity.

While extensive research exists for structurally related compounds, such as Evans-type oxazolidinones and Ellman's tert-butanesulfinamide, which are widely used as chiral auxiliaries in diastereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions, no such data has been published for this compound. These established auxiliaries have been instrumental in the synthesis of numerous complex natural products and pharmaceutical agents.

Furthermore, the design and synthesis of chiral ligands derived from sulfonamides have been an active area of investigation. Various chiral sulfonamide-containing ligands have been successfully employed in a range of asymmetric catalytic reactions, including reductions, additions, and cross-coupling reactions. However, the specific use of the this compound scaffold as a building block for such ligands has not been reported in the available scientific literature.

The absence of published research on this compound in these specific contexts of asymmetric synthesis suggests that its potential in these areas has either not yet been explored or the findings have not been disseminated publicly. Therefore, a detailed discussion on its role in substrate-controlled diastereoselective reactions or its application in the design of chiral ligands for asymmetric catalysis cannot be provided at this time. Further research would be required to elucidate the potential of this compound in the field of stereoselective synthesis.

Advanced Spectroscopic and Structural Characterization of N 1 Phenylethyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For N-(1-Phenylethyl)methanesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the methanesulfonyl group, the phenylethyl moiety, and the amide proton. The methyl protons of the methanesulfonyl group are expected to appear as a sharp singlet. The protons of the phenyl group typically resonate in the aromatic region as a multiplet. The methine (CH) proton of the ethyl group appears as a quartet due to coupling with the adjacent methyl (CH₃) protons, which in turn appear as a doublet. The N-H proton of the sulfonamide group will present as a signal whose chemical shift and multiplicity can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbon of the methanesulfonyl methyl group will appear in the upfield region. The carbons of the phenyl ring will resonate in the downfield aromatic region, with the ipso-carbon (the one attached to the ethyl group) appearing as a quaternary signal. The methine and methyl carbons of the phenylethyl group will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃ Predicted data based on analysis of similar structures and foundational NMR principles.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl-H | 7.25 - 7.40 | Multiplet | - | 5H, C₆H₅ |

| NH | ~5.0 | Doublet | ~8.0 | 1H, NH |

| CH | ~4.6 | Quintet | ~7.0 | 1H, CH-CH₃ |

| SO₂CH₃ | ~2.8 | Singlet | - | 3H, SO₂CH₃ |

| CH-CH₃ | ~1.6 | Doublet | ~7.0 | 3H, CH-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Phenyl C (ipso) | ~141 | C |

| Phenyl C | ~129, ~128, ~126 | CH |

| CH | ~55 | CH-NH |

| SO₂CH₃ | ~42 | SO₂CH₃ |

| CH-CH₃ | ~23 | CH-CH₃ |

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons of the phenylethyl group, confirming their adjacency. sdsu.edu A correlation between the NH proton and the methine proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to (¹H-¹³C one-bond correlations). nih.gov It allows for the definitive assignment of each protonated carbon signal. For instance, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~55 ppm, assigning them to the methine group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is exceptionally useful for connecting different fragments of the molecule. youtube.com Key HMBC correlations would include:

The methyl protons of the methanesulfonyl group (~2.8 ppm) to the sulfonamide carbon.

The methine proton (~4.6 ppm) to the ipso-carbon of the phenyl ring (~141 ppm).

The amide proton (~5.0 ppm) to the methine carbon (~55 ppm) and the sulfonamide carbon.

Variable-Temperature NMR Studies for Conformational and Proton Exchange Dynamics

Variable-Temperature (VT) NMR studies involve acquiring spectra at different temperatures to investigate dynamic processes such as conformational changes or the exchange of labile protons (like the N-H proton). For this compound, VT-NMR could be employed to study the rotation around the C-N and N-S bonds. At lower temperatures, the rotation might slow down sufficiently to observe distinct signals for different conformers. Additionally, the rate of exchange of the sulfonamide proton with residual water or other protic species can be studied. As temperature increases, the exchange rate typically increases, leading to a broadening of the N-H signal, which may eventually sharpen into a time-averaged signal.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. preprints.org this compound (C₉H₁₃NO₂S) has a theoretical monoisotopic mass of 199.0667 g/mol . Using HRESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass would be expected to be very close to the calculated exact mass, confirming the molecular formula.

Table 2: HRESI-MS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₃NO₂S + H]⁺ | 200.0740 |

| [C₉H₁₃NO₂S + Na]⁺ | 222.0559 |

An observed m/z value within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's identity. preprints.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is an ideal method for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. atlantis-press.com

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The components elute at different retention times based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which generates a mass spectrum. The primary peak in the chromatogram should correspond to this compound, and its mass spectrum would serve as a fingerprint, showing the molecular ion and characteristic fragmentation patterns. Any minor peaks in the chromatogram can be identified by their respective mass spectra, allowing for the characterization of impurities. nist.gov

Derivatization Strategies for Enhanced Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) can be significantly improved through chemical derivatization. This process modifies the analyte to enhance its chromatographic behavior and increase its sensitivity for detection. researchgate.net For chiral molecules like this compound, a key strategy involves using a chiral derivatizing agent to create diastereomers, which can then be separated using non-chiral chromatography. fao.orgnih.gov

A common and effective method involves reacting the amine in this compound with a chiral derivatizing agent. These agents are designed to react with specific functional groups. For instance, chiral reagents can transform enantiomers into diastereomers, which are more easily separated in LC systems. researchgate.netsigmaaldrich.com This approach not only facilitates separation but can also enhance the ionization efficiency and fragmentation pattern in the mass spectrometer, leading to better sensitivity and more reliable quantification. researchgate.net

Isotope-labeled derivatizing agents offer a sophisticated approach for quantitative analysis. fao.org In this method, one sample is derivatized with a "light" version of the reagent, while a standard or another sample is derivatized with a "heavy," isotope-labeled version. nih.gov When the samples are combined and analyzed by LC-MS, the diastereomers co-elute but are distinguishable by their mass difference, allowing for accurate relative quantification. fao.orgnih.gov This technique is particularly valuable in metabolomics and other comparative studies. sigmaaldrich.com

The selection of the derivatizing agent is critical and depends on the functional group of the analyte. For amines, reagents that form stable diastereomeric derivatives with good chromatographic properties and strong signals in the mass spectrometer are preferred. The reaction conditions, such as solvent, temperature, and pH, must be carefully optimized to ensure complete and clean derivatization.

Table 1: Derivatization Strategies for LC-MS Analysis

| Derivatizing Agent Type | Target Functional Group | Principle of Enhancement | Advantage |

| Chiral Reagents | Amine | Formation of diastereomers | Enables separation of enantiomers on non-chiral columns |

| Isotope-Labeled Reagents | Amine | Introduction of a mass tag | Allows for accurate relative quantification |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit a number of characteristic absorption bands corresponding to its distinct structural components.

The sulfonamide group is a key feature of the molecule. The N-H stretch of the sulfonamide is expected to appear as a band in the region of 3400-3200 cm⁻¹. The S=O (sulfonyl) group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1350 and 1300 cm⁻¹, and a symmetric stretch appearing in the 1160-1140 cm⁻¹ range. The S-N stretch is generally weaker and appears at lower wavenumbers.

The phenylethyl moiety also produces distinct signals. The aromatic C-H stretching vibrations of the phenyl ring are observed as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group occur just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in several bands in the 1600-1450 cm⁻¹ region. The presence of these characteristic bands in an FT-IR spectrum provides strong evidence for the structure of this compound. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1140 |

Computational Chemistry and Molecular Modeling of N 1 Phenylethyl Methanesulfonamide

Molecular Docking and Binding Energy Predictions

Elucidation of Enzyme-Ligand Interactions and Inhibitory Potential (e.g., Viral Proteases)

While direct molecular docking studies on N-(1-Phenylethyl)methanesulfonamide with a wide array of viral proteases are not extensively documented in publicly available literature, research on closely related derivatives provides a strong basis for understanding its potential. For instance, a molecular docking study was conducted on derivatives of the isomeric N-(2-phenylethyl)methanesulfonamide as potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. uin-alauddin.ac.iduin-alauddin.ac.id This study aimed to identify new compounds that could potentially be developed into drugs targeting this critical viral enzyme. uin-alauddin.ac.id

In such studies, the inhibitory potential is often evaluated based on the calculated binding energy and the inhibition constant (Ki). A lower binding energy indicates a more stable interaction between the ligand and the enzyme, suggesting a higher inhibitory potential. The research on N-(2-phenylethyl)methanesulfonamide derivatives demonstrated that certain modifications to the parent structure could lead to potent inhibitory activity against the viral protease, in some cases more potent than comparative drugs like lopinavir. uin-alauddin.ac.id These findings suggest that the N-phenylethyl-methanesulfonamide scaffold can be a promising starting point for the design of novel viral protease inhibitors. The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the protease.

Table 1: Illustrative Binding Affinity of a Representative N-(2-phenylethyl)methanesulfonamide Derivative against a Viral Protease

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (mM) |

| N-(2-phenylethyl)methanesulfonamide derivative | SARS-CoV-2 Mpro | -1.61 | 66.26 |

Note: Data is illustrative and based on findings for a derivative compound. uin-alauddin.ac.id

Prediction of Receptor Binding Mechanisms (Non-Human Receptors)

The prediction of how this compound might bind to non-human receptors is another key area of computational investigation. While specific studies on this exact compound are limited, research on molecules containing the phenylethylamine substructure provides valuable insights. For example, computational modeling has been used to explore the binding of N6-(2-phenylethyl)-substituted nucleosides to non-human adenosine (B11128) receptors, such as those from mice. Although these are more complex molecules, the phenylethyl group plays a crucial role in the binding interaction.

These computational models can predict the binding mode and affinity of the ligand within the receptor's binding pocket. The interactions are often characterized by a combination of hydrogen bonding, and hydrophobic and aromatic stacking interactions between the phenylethyl moiety and the receptor's amino acid residues. For instance, the phenyl ring can engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine, while the ethyl linker and the sulfonamide group can form hydrogen bonds and van der Waals contacts with other residues in the binding site. These predictions are vital for understanding the structural basis of receptor affinity and selectivity in non-human systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedwinpublishers.com This approach is widely used in non-clinical settings to predict the activity of new compounds and to understand the structural features that are important for their efficacy.

Development of Predictive Models for Biological Activity in Non-Human Systems

The development of QSAR models for sulfonamide derivatives has been a subject of considerable research, with applications in predicting various biological activities in non-human systems. medwinpublishers.com These models are typically built using a dataset of sulfonamide compounds with known activities, such as toxicity to aquatic organisms or inhibitory effects on non-human enzymes.

The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment). Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to identify a combination of descriptors that best correlates with the observed biological activity.

A study on the toxicity of sulfonamide antibiotics, for example, utilized quantum chemical descriptors to develop a QSAR model for predicting the 50% lethal dose (LD50) in non-human species. researchgate.net The resulting model demonstrated good predictive power, indicating that such computational approaches can be valuable for assessing the potential environmental impact of these compounds. researchgate.net

Table 2: Statistical Parameters of a Representative QSAR Model for Sulfonamide Toxicity

| Statistical Parameter | Value |

| Correlation Coefficient (R) | 0.9528 |

| Cross-validation Coefficient (Q²) | 0.8556 |

Note: Data is illustrative and based on findings for a QSAR model of sulfonamide toxicity. researchgate.net

Identification of Key Structural Descriptors Influencing Efficacy

A crucial outcome of QSAR modeling is the identification of the key structural features, or descriptors, that have the most significant influence on the biological activity of the compounds. For sulfonamide derivatives, several types of descriptors have been found to be important in various non-clinical models.

Studies on different classes of sulfonamides have highlighted the importance of descriptors related to:

Lipophilicity (logP): This descriptor is often correlated with the ability of a compound to cross biological membranes and can significantly impact its bioavailability and toxicity in non-human systems.

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic charges, can provide insights into the reactivity of the molecule and its ability to participate in electrostatic interactions with a biological target.

Steric and Shape Descriptors: Parameters like molecular volume, surface area, and various shape indices can influence how well a molecule fits into a binding site, thereby affecting its efficacy.

Topological Indices: These descriptors, which encode information about the connectivity of atoms in a molecule, have been successfully used to model the activity of sulfonamides. medwinpublishers.com

Reactivity and Transformative Chemistry of N 1 Phenylethyl Methanesulfonamide

Functionalization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for chemical modification. Its reactivity allows for the introduction of various alkyl and acyl groups and the strategic use of protecting groups to facilitate multi-step syntheses.

The deprotonated sulfonamide nitrogen acts as a potent nucleophile, readily participating in alkylation and acylation reactions. N-acylation, in particular, is an efficient method for synthesizing N-acyl sulfonamides from reactants like N-(1-Phenylethyl)methanesulfonamide. These reactions typically involve treating the sulfonamide with a suitable base to generate the corresponding anion, which is then reacted with an alkyl halide or an acyl chloride. This process provides a straightforward route to a variety of derivatives with modified properties and further synthetic potential. For instance, the reaction with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate in situ isocyanate intermediates from protected amines, which can then be transformed into amides. nih.gov

In complex organic syntheses, the sulfonamide N-H group often requires protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its straightforward removal. total-synthesis.comnih.gov

Introduction of the Boc Group: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions or even in water without a catalyst. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com Catalytic amounts of iodine or the use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency and chemoselectivity of N-Boc protection. organic-chemistry.org

Removal of the Boc Group: Deprotection of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uknih.gov The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, releasing the free amine. total-synthesis.com A variety of acidic reagents can be employed, offering flexibility depending on the substrate's sensitivity to acid. nih.govorganic-chemistry.org Thermal deprotection in continuous flow, without the need for an acid catalyst, has also been demonstrated as an effective method. nih.gov

| Reagent/Condition | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Standard and highly effective method. | nih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Common and cost-effective alternative to TFA. | nih.govfishersci.co.uk |

| Aqueous Phosphoric Acid | - | - | An environmentally benign and mild reagent. | nih.govorganic-chemistry.org |

| Oxalyl Chloride | Methanol | Room Temperature | A mild method for deprotection of various N-Boc compounds. | nih.gov |

| Thermal (No Acid) | Methanol or Trifluoroethanol (TFE) | ~160-240 °C (in flow) | Allows for selective deprotection based on temperature control. | nih.gov |

Reactions at the Phenylethyl Moiety

The phenylethyl group offers two primary sites for functionalization: the benzylic carbon and the aromatic ring. Selective reactions at these positions are crucial for elaborating the molecular scaffold.

The benzylic C(sp³)–H bond is activated by the adjacent phenyl ring, making it a prime target for functionalization. rsc.org Such reactions are valuable for synthesizing complex aromatic molecules from simpler alkylbenzenes. rsc.org

Rhodium-catalyzed reactions using N-sulfonyl-1,2,3-triazoles can achieve enantioselective intermolecular C–H functionalization at benzylic positions. nih.gov This method involves a rhodium-bound α-imino carbene intermediate that inserts into the benzylic C-H bond. nih.gov Another approach involves silver-catalyzed sulfonamidation, which uses an oxidant like K₂S₂O₈ to functionalize the benzylic C-H bond with various sulfonamides. researchgate.net These methods provide pathways to introduce new nitrogen-containing functional groups directly at the benzylic carbon.

The phenyl ring can undergo substitution reactions, although the directing effects of the this compound substituent must be considered. While classical electrophilic aromatic substitutions are possible, modern C-H activation methods have enabled more sophisticated transformations.

A notable example is the palladium-catalyzed meta-C–H arylation of phenylethyl derivatives. nih.govrsc.org This strategy employs a directing group, such as a readily removable oxime ether, to guide the C-H activation to the meta position of the phenyl ring. nih.govrsc.org Using a transient mediator like 2-carbomethoxynorbornene, this reaction allows for the coupling of various aryl iodides, demonstrating broad substrate scope and good functional group tolerance. nih.gov This provides a powerful tool for late-stage functionalization and the synthesis of complex, meta-substituted phenylethyl structures. nih.govrsc.org

| Reaction Type | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| meta-C–H Arylation | Pd(OAc)₂ / 2-carbomethoxynorbornene | Directed arylation of the phenyl ring at the meta position. Requires a directing group. | nih.govrsc.org |

| Benzylic C-H Amination | Dirhodium tetracarboxylate | Enantioselective introduction of a nitrogen group at the benzylic carbon. | nih.gov |

| Benzylic C-H Sulfonamidation | Silver Catalyst (e.g., AgNO₃) / K₂S₂O₈ | Direct introduction of a sulfonamide group at the benzylic position. | researchgate.net |

Rearrangement and Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound can be designed to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as rearrangements and cycloadditions.

Rearrangement reactions are fundamental transformations in organic synthesis where the carbon skeleton of a molecule is reorganized. wiley-vch.de While common named rearrangements like the Hofmann or Curtius reactions typically involve primary amides or acyl azides, respectively, derivatives of this compound could be chemically modified to create substrates for such transformations. masterorganicchemistry.com For example, a derivative containing a carboxylic acid amide could potentially undergo a Hofmann rearrangement to yield an amine with one less carbon. masterorganicchemistry.com Similarly, rearrangement reactions of other sulfonamide derivatives have been studied, suggesting that the this compound scaffold could be amenable to such processes under specific conditions. nih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic systems. nih.govmdpi.com N-sulfonylated imines, which can be derived from sulfonamides, are known to act as dienophiles or as part of a diene system in aza-Diels-Alder reactions. rsc.orgresearchgate.net For example, N-phenylsulfonyl-1-azabuta-1,3-dienes have been shown to react with mesoionic compounds in cycloaddition-type processes. rsc.orgresearchgate.net By modifying the phenylethyl portion of this compound to include a diene or dienophile, this compound could serve as a precursor for complex heterocyclic structures.

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce environmental impact, improve safety, and enhance efficiency. For the synthesis of this compound, a chiral sulfonamide, green approaches would focus on minimizing solvent use, reducing waste, and developing scalable, energy-efficient processes.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and safety hazards associated with volatile organic solvents. These methods often lead to higher reaction rates, easier product isolation, and reduced waste. Methodologies such as mechanochemistry (ball milling) and microwave-assisted synthesis have proven effective for the formation of sulfonamide bonds in the absence of a solvent.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions. This technique has been successfully employed for the synthesis of various sulfonamides. For a compound like this compound, a potential solvent-free approach would involve the direct reaction of (R)- or (S)-1-phenylethylamine with methanesulfonyl chloride in a ball mill. A solid base, such as sodium bicarbonate or potassium carbonate, could be included to neutralize the hydrochloric acid byproduct.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate organic reactions, often allowing for solvent-free conditions and shorter reaction times compared to conventional heating. The synthesis of this compound could conceivably be achieved by mixing 1-phenylethylamine (B125046) and methanesulfonyl chloride, potentially with a solid-supported base, and irradiating the mixture in a dedicated microwave reactor. This method often results in high yields and purity with minimal work-up.

While specific data for this compound is not available, the table below presents findings for the solvent-free synthesis of analogous sulfonamides, illustrating the potential of these methodologies.

| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

| Aniline (B41778) | p-Toluenesulfonyl chloride | Neat, room temperature | 95 | rsc.org |

| Benzylamine | Benzenesulfonyl chloride | Neat, room temperature | 92 | rsc.org |

| Various amines | Various sulfonyl chlorides | Microwave, solvent-free | 82-93 | nih.gov |

This table presents data for analogous sulfonamide syntheses to illustrate the potential of solvent-free methods, due to the lack of specific literature for this compound.

Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable production of pharmaceuticals and fine chemicals. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for exothermic reactions.

For the synthesis of the chiral compound this compound, a continuous flow process could be designed as follows: a solution of 1-phenylethylamine and a base (e.g., triethylamine) in a suitable green solvent (if necessary, though a solvent-free feed is ideal) would be continuously mixed with a stream of methanesulfonyl chloride at a T-junction. The resulting mixture would then flow through a heated or cooled coil reactor to ensure complete reaction. The product stream could then be directed to an in-line purification module, such as a continuous crystallizer or a liquid-liquid extraction unit.

The benefits of applying continuous flow synthesis to this compound production would include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.

Consistent Product Quality: The precise control over reaction parameters ensures high batch-to-batch consistency.

Potential for Automation: Flow chemistry systems can be fully automated, reducing the need for manual intervention and improving reproducibility.

While specific continuous flow synthesis data for this compound is not documented, the following table provides examples of the successful application of this technology to the synthesis of other chiral molecules, highlighting its potential for producing this compound on a larger scale.

| Product | Reactor Type | Key Parameters | Throughput/Yield | Reference |

| Chiral Pregabalin Precursors | Packed-bed reactor | Asymmetric hydrogenation | High yield and enantioselectivity | nih.gov |

| Chiral γ-Nitrobutyric Acids | Microreactor | Organocatalyzed Michael addition | >90% yield, >95% ee | nih.gov |

| (−)-Oseltamivir Intermediate | Packed-bed reactor | Organocatalyzed reaction | 85% yield | nih.gov |

This table illustrates the application of continuous flow synthesis to chiral molecules, suggesting its feasibility for this compound, for which specific data is not available in the literature.

No Publicly Available Data on the Biological Activity and Mechanistic Investigations of this compound

Following an extensive search of publicly available scientific literature and databases, no research findings were identified regarding the non-clinical biological activity and mechanistic investigations of the chemical compound this compound. The search included targeted queries for enzyme inhibition studies, receptor binding assays, and mechanistic analyses, none of which yielded specific data for this particular compound.

The absence of information prevents the creation of a detailed article covering the requested topics of enzyme inhibition mechanisms, specific enzyme targets such as threonine deaminase or dihydrofolate reductase, kinetic analysis of enzyme-inhibitor interactions, ligand-receptor binding affinity, and functional assays in isolated non-human cellular systems.

Therefore, the requested article with the specified outline and detailed research findings cannot be generated at this time due to the lack of available scientific data on this compound.

Biological Activity and Mechanistic Investigations of N 1 Phenylethyl Methanesulfonamide Non Clinical

Receptor Binding and Modulatory Effects (Non-Human Models)

Investigation of Mineralocorticoid Receptor Antagonism (for related structural classes)

Direct studies on N-(1-Phenylethyl)methanesulfonamide as a mineralocorticoid receptor (MR) antagonist have not been identified in a review of scientific literature. However, research into structurally related sulfonamide-based compounds has demonstrated that this chemical class can indeed interact with the MR. For instance, certain non-steroidal MR antagonists have been developed incorporating a sulfonamide moiety. These molecules are designed to block the effects of aldosterone, which can contribute to various cardiovascular and renal diseases. The general principle involves a core structure that fits into the ligand-binding pocket of the receptor, with the sulfonamide group often contributing to the molecule's polarity and binding affinity through hydrogen bonding. The specific structure-activity relationships that confer potent and selective MR antagonism vary significantly, and without direct experimental data, the potential of this compound in this regard remains speculative.

Cannabinoid Receptor (CB2R) Interactions (for radiolabeled analogs)

There is no available research investigating radiolabeled analogs of this compound for their interaction with the cannabinoid receptor 2 (CB2R). The development of radiolabeled ligands for CB2R is an active area of research for imaging and therapeutic purposes, particularly in the context of inflammatory and neurodegenerative diseases where CB2R is often upregulated. These efforts typically focus on molecules with known high affinity and selectivity for CB2R. The core structure of this compound does not correspond to the canonical structures of known cannabinoid receptor ligands, making it an unlikely candidate for such studies without significant modification and preliminary biological evaluation demonstrating affinity for the receptor.

In Vitro Antiproliferative and Cytotoxic Activity

Comprehensive screening data for this compound against the specified malignant cell lines is not present in published literature.

Screening Against Malignant Cell Lines (e.g., Human Hepatocellular Carcinoma, Medulloblastoma, Glioblastoma)

No peer-reviewed studies were found that report the results of screening this compound for its antiproliferative or cytotoxic effects against human hepatocellular carcinoma (e.g., HepG2 cells), medulloblastoma, or glioblastoma cell lines. Large-scale screening campaigns of chemical libraries are common, but the results for this specific compound have not been published or made publicly available.

Investigation of Mechanisms of Cell Viability Reduction

In the absence of primary screening data indicating that this compound reduces the viability of cancer cells, no subsequent studies into the potential mechanisms of action (such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways) have been undertaken or reported.

Antimicrobial and Antiviral Potential (In Vitro Studies)

While the sulfonamide class of compounds is historically significant for its antimicrobial properties, specific data on this compound is lacking.

Efficacy Against Bacterial Strains and Fungi

No specific in vitro studies detailing the efficacy of this compound against common bacterial or fungal strains were identified. The classic antibacterial sulfonamides function by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in microorganisms. Whether this compound possesses this or any other antimicrobial mechanism of action has not been experimentally determined.

Broad-Spectrum Antiviral Activity Investigations

No studies detailing the evaluation of this compound against a broad panel of viruses were found.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Impact of Substituent Modifications on Biological Efficacy and Selectivity

There is no available data on how modifying the substituents of this compound would impact its biological efficacy or selectivity in an antiviral context.

Influence of Stereochemistry on Biological Activity

Specific research on the differential antiviral activity of the enantiomers of this compound is not present in the available literature.

Applications of N 1 Phenylethyl Methanesulfonamide in Chemical Sciences and Beyond

Role as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in fields such as pharmaceuticals and agrochemicals, where the biological activity is often dependent on a specific three-dimensional arrangement of atoms. Chiral building blocks are fundamental to this endeavor, serving as starting materials or key intermediates that introduce chirality into a molecule. nih.gov N-(1-Phenylethyl)methanesulfonamide, possessing a chiral center at the 1-phenylethyl group, is a valuable chiral auxiliary and a precursor for creating enantiomerically pure compounds. nih.gov

The primary application of chiral auxiliaries is to control the stereochemical outcome of a chemical reaction. The chiral auxiliary is temporarily incorporated into a substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. While direct research on this compound as a chiral auxiliary is not extensively documented in publicly available literature, the principle is well-established with closely related structures. For instance, the broader class of 1-phenylethylamine (B125046) derivatives is widely used for the resolution of racemic mixtures and in diastereoselective syntheses. nih.govlibretexts.org

The process of resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as crystallization. libretexts.orgfiveable.melibretexts.org For example, a patent describes a method for the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives using a chiral auxiliary. google.com This highlights the potential of the sulfonamide group in conjunction with a chiral amine to facilitate the separation of enantiomers.

Furthermore, (R)-N-(1-Phenylethyl)methanesulfonamide is commercially available and noted as a reactant in the synthesis of N-acyl sulfonamides, indicating its use as a chiral starting material.

Table 1: Examples of Chiral Resolution using Amine Derivatives

| Racemic Compound | Chiral Resolving Agent | Method of Separation | Reference |

| Lactic Acid | (R)-1-Phenylethylamine | Crystallization of diastereomeric salts | libretexts.org |

| 1-Phenylethanol (B42297) | Acylase I / (R)-(-)-Acetoxyphenylacetic acid | Enzymatic resolution followed by diastereomer formation | nih.gov |

| N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives | O,O'-diacyltartaric acid derivatives | Crystallization of diastereomeric salts | google.com |

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a cornerstone of modern asymmetric synthesis. The effectiveness of these catalysts often relies on the design of the chiral ligand that coordinates to a metal center. mdpi.com

While direct synthesis of chiral ligands from this compound is not prominently reported, the synthesis of chiral ligands from derivatives of 1-phenylethylamine is a well-established strategy. nih.gov For instance, a family of chiral ligands based on a disulfonamide as the metal-chelating unit has been developed. These ligands are synthesized by coupling vicinal diamines with chiral N-protected β-amino sulfonyl chlorides derived from amino acids. core.ac.uk This demonstrates the utility of the sulfonamide moiety in creating effective chiral environments for catalysis.

Furthermore, research on the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides highlights the role of sulfonamides in creating stereochemically defined molecules. nih.govmdpi.com In these studies, while not derived from this compound, the sulfonamide group is a key component of the chiral product.

The general principle involves the synthesis of ligands that can create a chiral pocket around a metal catalyst, thereby directing the approach of the reactants and favoring the formation of one enantiomer over the other. The modular nature of ligands derived from compounds like this compound would allow for the tuning of steric and electronic properties to optimize catalytic performance for specific reactions. chemrxiv.org

Intermediate in Agrochemical and Fine Chemical Synthesis

The structural motifs present in this compound, namely the sulfonamide group and the chiral phenylethyl group, are found in a variety of biologically active molecules and specialty chemicals. This makes the compound and its derivatives valuable intermediates in these industries.

The sulfonamide functional group is a key component in a number of commercial herbicides and fungicides. While specific examples of agrochemicals derived directly from this compound are not widely published, research on related structures indicates the potential of this chemical class.

For example, studies on N-substituted-2-oxo-2-phenylethylsulfonamide derivatives have shown fungicidal activity against various phytopathogenic fungi. This suggests that the phenylethylsulfonamide scaffold could be a promising starting point for the development of new agrochemicals. The synthesis of such compounds often involves the reaction of a substituted aniline (B41778) with a phenylethylsulfonamide derivative, highlighting the role of this type of compound as a key intermediate.

The development of new agrochemicals is a continuous process driven by the need for more effective and selective agents. The modular nature of this compound allows for the synthesis of a library of derivatives that can be screened for biological activity.

Materials Science Applications

The properties of this compound, including its chirality and the presence of a hydrogen-bonding sulfonamide group, make it an interesting candidate for incorporation into advanced materials.

The incorporation of specific functional monomers into polymer chains can impart unique properties to the resulting material. The derivative, (R)-N-(1-phenylethyl)methacrylamide, has been used in the synthesis of multifunctional copolymers.

In one study, multifunctional polymers of poly(methylphenylsilane) (PMPS) were synthesized with (R)-N-(1-phenylethyl)methacrylamide (R-NPEMAM) and another functional methacrylate. The resulting copolymers were found to be block copolymers with two distinct glass transition temperatures. The incorporation of the chiral R-NPEMAM unit was confirmed by circular dichroism, which also showed induced chirality in the polymer backbone. These materials exhibited interesting photoluminescence properties, with multi-emission spectra suggesting exciton (B1674681) coupling between the different functional units. Such photoactive block copolymers may have applications in optoelectronics.

In another area of materials science, the incorporation of sulfonamide groups into polymers is a known strategy for creating pH-sensitive materials. bohrium.comresearchgate.netnih.gov While not specifically using this compound, these studies demonstrate the principle that the acidic proton of the sulfonamide group can be used to create polymers that change their properties in response to changes in pH. This could be relevant for applications such as drug delivery systems or smart coatings. researchgate.netmdpi.comresearchgate.netnih.gov

The presence of the bulky and chiral 1-phenylethyl group in this compound could also be used to influence the physical properties of polymers, such as their thermal stability and mechanical strength, by affecting chain packing and intermolecular interactions. nih.govnih.gov

Formulation of Advanced Coatings and Adhesives

While the broader class of sulfonamides can be found in various chemical applications, specific research detailing the role of this compound as a primary component in the formulation of advanced coatings and adhesives is not extensively documented in scientific literature. The properties of this specific compound have not been highlighted for imparting particular characteristics such as adhesion, flexibility, or durability to coating and adhesive systems. Its utility is more defined in other specialized areas of chemical science.

Analytical Standards and Method Development

The integrity of chemical analysis relies heavily on the purity and quality of reference materials. These standards are essential for validating analytical methods, ensuring the accuracy of measurements, and quantifying substances in a variety of matrices. This compound serves a critical function in this domain.

Use as a Reference Standard in Chromatographic and Spectroscopic Analysis

This compound is utilized as a reference standard in analytical chemistry, particularly for methods involving chromatography and spectroscopy. Its importance stems from its role as a potential impurity or a specific chiral building block in complex organic syntheses. The availability of a pure, well-characterized sample of this compound is crucial for the development and validation of analytical methods aimed at detecting and quantifying its presence.

In chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), a reference standard of this compound allows for the unambiguous identification and quantification of the compound in a mixture. Although specific methods are proprietary, a typical reverse-phase HPLC method for a closely related isomer involves a mobile phase of acetonitrile (B52724) and water with an acid modifier, which is a common approach for separating such compounds. sielc.com This allows laboratories to confirm the presence or absence of this specific impurity in a final product, which is a critical step in quality control for pharmaceuticals and other fine chemicals.

The table below outlines typical parameters for the chromatographic analysis of a related isomer, illustrating the type of method where this compound would be used as a standard for comparison.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Specification |

|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water sielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) sielc.com |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Impurity isolation and quantification sielc.com |

Spectroscopic analysis provides another layer of identification. A reference standard for this compound is used to generate a definitive spectral signature (e.g., in Mass Spectrometry or Nuclear Magnetic Resonance spectroscopy) against which samples can be compared. This ensures that the compound being detected is unequivocally identified. Certified reference materials come with a Certificate of Analysis that includes key physical and chemical data.

Table 2: Chemical Properties of (R)-N-(1-Phenylethyl)methanesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| CAS Number | 316363-65-2 |

| Purity (Typical) | >95% |

The use of this compound as a reference standard is therefore indispensable for regulatory compliance and quality assurance in industries where chemical purity is paramount.

Future Research Directions and Emerging Paradigms for N 1 Phenylethyl Methanesulfonamide

Exploration of Novel and More Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides, often involving sulfonyl chlorides and amines in the presence of organic bases and solvents, is increasingly being challenged by the principles of green chemistry. rsc.orgresearchgate.net Future research will prioritize the development of novel synthetic routes for N-(1-Phenylethyl)methanesulfonamide that are not only efficient but also environmentally benign.

Key areas of exploration include:

Aqueous Media Synthesis: Inspired by methodologies that utilize water as a solvent, future work could adapt these for the synthesis of this compound. rsc.org Research has demonstrated facile sulfonamide synthesis in water with dynamic pH control, which omits organic bases and simplifies product isolation to mere filtration after acidification, offering excellent yields and purity. rsc.orgresearchgate.net

Deep Eutectic Solvents (DESs): A promising avenue involves the use of environmentally responsible and reusable deep eutectic solvents, such as those based on choline (B1196258) chloride. nih.gov Protocols using DESs have been developed for sulfonamide synthesis at ambient temperatures, achieving high yields and demonstrating scalability. nih.gov The eco-friendliness of such methods can be validated by quantitative metrics like the E-factor and the EcoScale. nih.gov

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, represent a significant leap in sustainable synthesis. rsc.org A one-pot, double-step procedure for generating sulfonamides from disulfides mediated by solid sodium hypochlorite (B82951) has been demonstrated. rsc.org This method is not only cost-effective and metal-free but also boasts a dramatically lower environmental factor (E-factor) compared to traditional solution-based protocols. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamides | Methodology | Solvent/Medium | Key Features | Environmental Impact | Source | | :--- | :--- | :--- | :--- | :--- | | Traditional Synthesis | Dichloromethane, DMF, DMSO | Use of toxic solvents and reactive sulfonyl chlorides. researchgate.net | High E-factor (e.g., ~112-209), significant waste generation. rsc.org | researchgate.netrsc.org | | Aqueous Synthesis | Water | Omits organic bases, simplifies purification, dynamic pH control. rsc.orgresearchgate.net | Low environmental impact, "green" solvent. | rsc.orgresearchgate.net | | Deep Eutectic Solvents | Choline Chloride-based DESs | Reusable solvent, ambient temperature, scalable. nih.gov | Low E-factor, validated by EcoScale metrics. | nih.gov | | Mechanosynthesis | Solvent-free (Ball Mill) | Metal-free, uses cost-effective materials, one-pot potential. rsc.org | Very low E-factor (e.g., ~1-3), minimal solvent waste. rsc.org |

Advanced Mechanistic Elucidation of Complex Reactivity

A deeper understanding of the reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical and biological systems. Future research will move beyond simple reaction monitoring to advanced mechanistic elucidation.

Solid-State Interaction Analysis: Given the prevalence of sulfonamides in bioactive molecules, understanding their intermolecular interactions in the solid state is critical. mdpi.com Research focusing on hydrogen-bonding patterns, such as the common C(4) chains and R22(8) dimers, can help predict crystal packing and physical properties. mdpi.com By systematically studying derivatives, it's possible to build a comprehensive understanding of structure-property relationships. mdpi.com

Computational Modeling of Reaction Pathways: Quantum mechanical calculations can be employed to model transition states and reaction intermediates in the synthesis of this compound. This can provide insights into the reaction kinetics and thermodynamics, helping to optimize conditions for novel synthetic methods like those using DESs or mechanochemistry.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, can be used to study the kinetics of the sulfonamide formation. acs.org For instance, studies on the oxidation of sulfonamides by ferrate(VI) have determined reaction kinetics as a function of pH and temperature, revealing how protonation states of the reactants influence reaction rates. acs.org

High-Throughput Screening and Combinatorial Chemistry for Activity Profiling

To efficiently explore the potential applications of this compound, particularly in medicinal chemistry, modern high-throughput methods are indispensable.

Combinatorial Library Synthesis: The core structure of this compound is an ideal scaffold for combinatorial chemistry. By systematically varying the substituents on both the phenylethyl and the methanesulfonyl moieties, large libraries of related compounds can be generated. acs.org Flow chemistry, using meso-reactor apparatuses, is a particularly efficient, safe, and scalable method for preparing such sulfonamide libraries. acs.org

High-Throughput Screening (HTS): These newly synthesized libraries can then be subjected to HTS to rapidly assess their biological activity against a wide range of targets. Modern HTS facilities utilize state-of-the-art robotics and automation to test millions of compounds per day, generating vast amounts of data to identify potential "hits." youtube.comyoutube.com This approach dramatically accelerates the early stages of drug discovery, moving from a large compound collection to a few promising candidates in a matter of weeks. youtube.com Acoustic technology, which uses sound waves to transfer nanoliter volumes of liquid, allows for miniaturization, reducing the consumption of compounds, solvents, and plastics, thereby aligning with sustainability goals. youtube.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Predictive ADMET Modeling: A major cause of failure for drug candidates is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov ML models, trained on large datasets, can predict these properties from chemical structure alone. nih.govuq.edu.auchemrxiv.org Applying such models to this compound and its virtual derivatives can prioritize compounds with a higher probability of success, reducing the need for extensive and costly experimental testing. mbios.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mbios.orgyoutube.com Starting with the this compound scaffold, these algorithms could generate novel analogs optimized for specific biological targets, improved potency, or better pharmacokinetic profiles. youtube.com